

A Technical Overview of 5-Fluoro-2-nitroanisole: Properties and Synthesis

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Compound of Interest

Compound Name: 5-Fluoro-2-nitroanisole

Cat. No.: B157042

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet in-depth overview of **5-Fluoro-2-nitroanisole**, a key chemical intermediate in various synthetic processes. This document outlines its fundamental molecular and physical properties, supported by a summary of relevant data. Additionally, a representative synthetic workflow is provided to illustrate its preparation.

Core Molecular and Physical Properties

5-Fluoro-2-nitroanisole is an organic compound characterized by a benzene ring substituted with a fluorine atom, a nitro group, and a methoxy group.^[1] These functional groups contribute to its reactivity and utility as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.^{[1][2]} It is also known as 4-fluoro-2-methoxy-1-nitrobenzene.^[3]

The key quantitative properties of **5-Fluoro-2-nitroanisole** are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C7H6FNO3[2][3][4]
Molecular Weight	171.13 g/mol [2][3][5][6]
CAS Number	448-19-1[2][3][4][5]
Appearance	Yellow Powder or Solid[1][2]
Melting Point	49-51 °C[2][5]
Boiling Point	272 °C (at 760 mmHg)[2][5]
Density	1.321 ± 0.06 g/cm ³ (Predicted)[2]

Synthetic Protocol

5-Fluoro-2-nitroanisole is primarily produced through industrial organic synthesis.[1] A common method involves the methylation of 5-fluoro-2-nitrophenol. The following is a general experimental protocol for its synthesis.

Reaction: Methylation of 5-fluoro-2-nitrophenol.

Materials:

- 5-fluoro-2-nitrophenol
- N,N-dimethylformamide (DMF)
- Anhydrous potassium carbonate
- Dimethyl sulfate

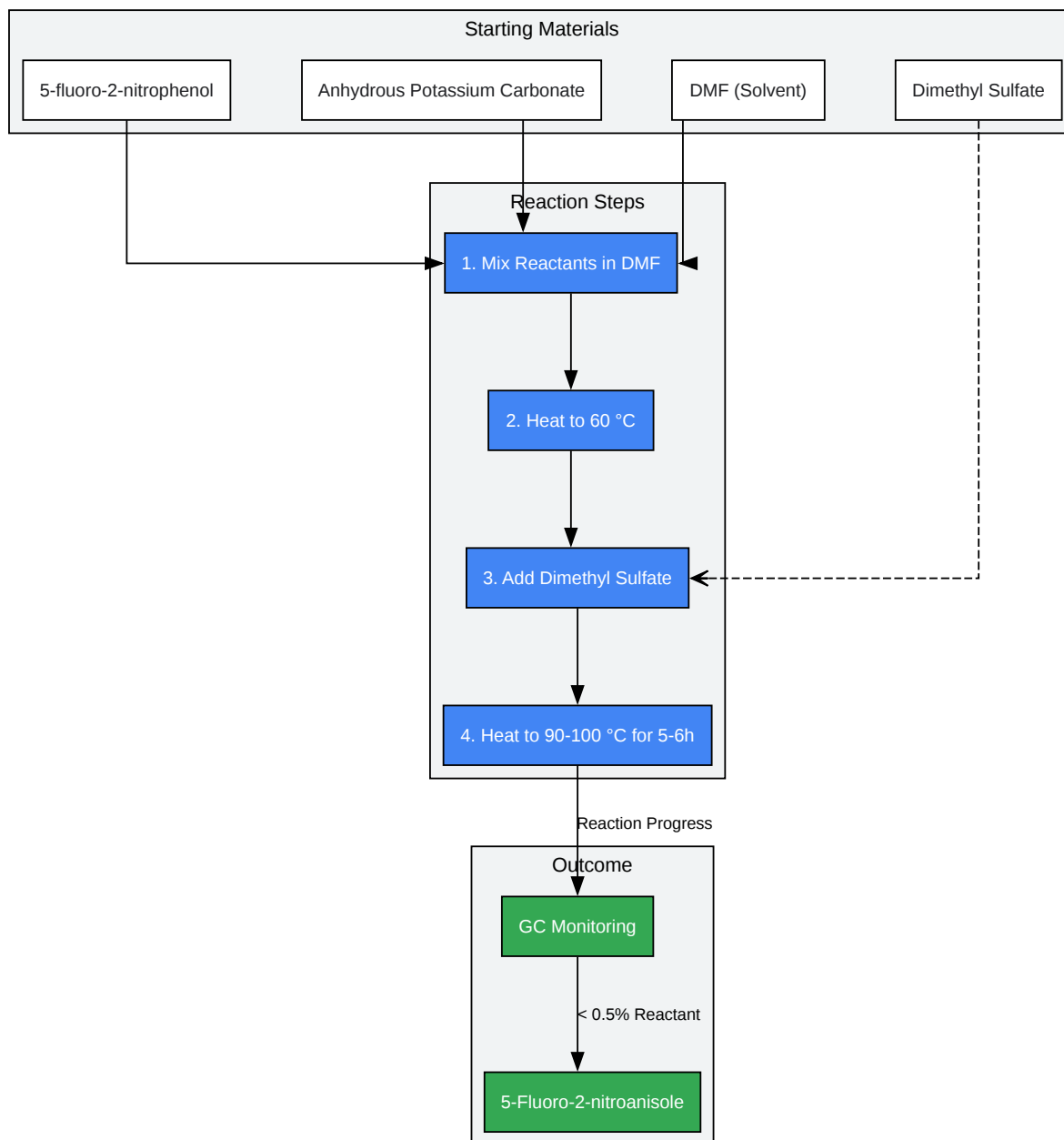
Procedure:

- A mixture of N,N-dimethylformamide (DMF), 5-fluoro-2-nitrophenol, and anhydrous potassium carbonate is prepared in a reaction vessel.
- The mixture is heated to 60 °C.

- Dimethyl sulfate is added dropwise over a period of 2-3 hours.
- Following the addition, the reaction temperature is increased to 90-100 °C.
- The reaction is maintained for 5-6 hours.
- The progress of the reaction is monitored by gas chromatography (GC) until the starting material (5-fluoro-2-nitrophenol) is consumed to a level below 0.5%.^[7]

Synthetic Workflow Diagram

The logical flow of the synthesis of **5-Fluoro-2-nitroanisole** can be visualized as follows:



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Caption: Workflow for the synthesis of **5-Fluoro-2-nitroanisole**.

Applications in Research and Development

5-Fluoro-2-nitroanisole serves as a crucial intermediate in the synthesis of various target molecules. Notably, it is utilized in the preparation of imidazopyridines, which have been investigated as inhibitors of the insulin-like growth factor-1 receptor, highlighting its relevance in drug discovery and development.^{[2][7]} Its chemical structure also makes it a valuable component in the creation of certain herbicides and insecticides.^[1]

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